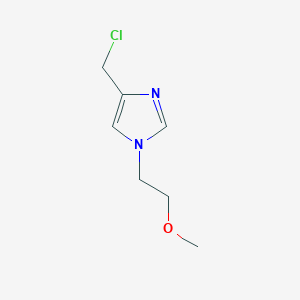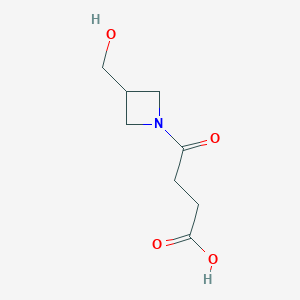
3-Chloro-N-ethyl-1H-pyrazol-4-amine
Overview
Description
“3-Chloro-N-ethyl-1H-pyrazol-4-amine” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are a class of compounds that have a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, pyrazoles in general can be synthesized through various methods. For instance, one method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another method involves the condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C3H4ClN3/c4-3-2(5)1-6-7-3/h1H,5H2,(H,6,7) and the InChI key is CHWZUWDRNLWSPU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 117.54 . It is a yellow to brown solid and should be stored in a refrigerator .Scientific Research Applications
Synthesis of Novel Compounds
Research has led to the development of novel compounds using 3-Chloro-N-ethyl-1H-pyrazol-4-amine. For instance, Shawali, Farghaly, and Aldahshoury (2010) described an efficient synthesis of novel 3-heteroaryl-pyrazoles, using reactions involving this compound derivatives (Shawali, Farghaly, & Aldahshoury, 2010).
Synthesis of N-fused Heterocycles
In a related study, Ghaedi et al. (2015) demonstrated the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, a process useful in the preparation of new N-fused heterocycle products (Ghaedi et al., 2015).
Crystallographic Studies
The crystal structure of pyrazole derivatives, including those similar to this compound, was studied by Abdel-Wahab, Mohamed, Ng, and Tiekink (2013). They analyzed the conformation and intramolecular interactions in these compounds, providing insights into their potential applications in various fields (Abdel-Wahab, Mohamed, Ng, & Tiekink, 2013).
Chemoselectivity in Amination Processes
The study of chemoselectivity in amination processes using compounds similar to this compound was explored by Shen et al. (2010). They investigated how different conditions affect the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles (Shen et al., 2010).
Synthesis of Adamantane Derivatives
In the field of medicinal chemistry, Moiseev et al. (2012) synthesized new adamantane derivatives, including pyrazoles similar to this compound, and studied their anti-smallpox activity (Moiseev et al., 2012).
Development of Metal(II) Complexes
The development of metal(II) complexes based on pyrazolyl ligands, related to this compound, was investigated by Massoud et al. (2015). Their research focused on the structural characterization and potential applications of these complexes (Massoud et al., 2015).
Safety and Hazards
The safety information available indicates that “3-Chloro-N-ethyl-1H-pyrazol-4-amine” has several hazard statements including H302, H315, H319, H332, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Future Directions
While there isn’t specific information available on the future directions of “3-Chloro-N-ethyl-1H-pyrazol-4-amine”, pyrazole derivatives are an active area of research due to their wide range of applications in various fields. They are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
properties
IUPAC Name |
5-chloro-N-ethyl-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-2-7-4-3-8-9-5(4)6/h3,7H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJUJIYSIHDIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(NN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-5-yl]-1-piperidinecarboxylate](/img/structure/B1474888.png)

